(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid
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Overview
Description
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with an ethyl(methyl)amino group and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid typically involves the formation of the furan ring followed by the introduction of the boronic acid group. One common method is the hydroboration of an appropriate furan derivative. The reaction conditions often involve the use of borane reagents under mild conditions to ensure the stability of the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include boronic esters, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The furan ring and amino group can also participate in various chemical interactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the ethyl(methyl)amino group.
5-Formyl-2-furanylboronic acid: Contains a formyl group instead of the ethyl(methyl)amino group.
Uniqueness
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is unique due to the presence of the ethyl(methyl)amino group, which enhances its reactivity and allows for additional functionalization compared to other furan-based boronic acids .
Properties
Molecular Formula |
C7H12BNO3 |
---|---|
Molecular Weight |
168.99 g/mol |
IUPAC Name |
[4-[ethyl(methyl)amino]furan-2-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO3/c1-3-9(2)6-4-7(8(10)11)12-5-6/h4-5,10-11H,3H2,1-2H3 |
InChI Key |
OTUCXQZBIRMADH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N(C)CC)(O)O |
Origin of Product |
United States |
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